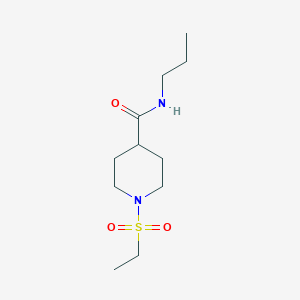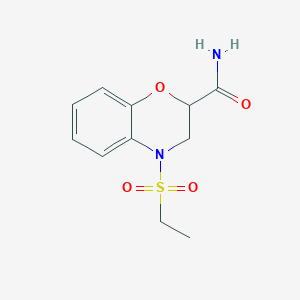![molecular formula C27H26O7 B4870460 4-(4-methoxyphenyl)-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4870460.png)
4-(4-methoxyphenyl)-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
Übersicht
Beschreibung
4-(4-Methoxyphenyl)-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one typically involves multi-step organic reactions
Formation of Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromenone core reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.
Attachment of Trimethoxybenzyl Group: The final step involves the etherification of the chromenone derivative with 3,4,5-trimethoxybenzyl alcohol using a suitable base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxyphenyl)-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the chromenone core to a chromanol derivative.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Thiol or amine-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxyphenyl)-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of methoxy groups.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical properties.
Wirkmechanismus
The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals, which is facilitated by the methoxy groups. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methoxyphenyl)-2H-chromen-2-one: Lacks the trimethoxybenzyl group, resulting in different chemical properties and biological activities.
8-Methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one: Similar structure but without the 4-methoxyphenyl group, affecting its reactivity and applications.
Uniqueness
4-(4-Methoxyphenyl)-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is unique due to the combination of methoxyphenyl and trimethoxybenzyl groups, which enhance its antioxidant properties and potential therapeutic applications.
This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-8-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O7/c1-16-22(33-15-17-12-23(30-3)27(32-5)24(13-17)31-4)11-10-20-21(14-25(28)34-26(16)20)18-6-8-19(29-2)9-7-18/h6-14H,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVUYDLTIFZVBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-chlorophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4870383.png)
![N-(2,4-dichlorophenyl)-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4870386.png)
![{4-(4-methoxybenzyl)-1-[4-(trifluoromethoxy)benzyl]-4-piperidinyl}methanol](/img/structure/B4870390.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4870406.png)
![N-(3-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4870408.png)
![N-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]-3,4-dichloroaniline](/img/structure/B4870411.png)
![methyl (4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate](/img/structure/B4870413.png)

amino]-N-(2,4-dichlorobenzyl)benzamide](/img/structure/B4870426.png)
![2-bromo-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4870427.png)

![3-{[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4870437.png)
![1-[6-(2,4-dichlorophenoxy)hexyl]pyrrolidine](/img/structure/B4870450.png)
![N-(4-methylphenyl)-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4870458.png)
